molecular formula C12H12N2O2 B1196866 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide CAS No. 29095-44-1

2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide

Cat. No. B1196866
CAS RN: 29095-44-1
M. Wt: 216.24 g/mol
InChI Key: FIUGYEVWNQNDDO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole-based acetamides involves strategic organic synthesis techniques. For example, a novel synthetic route was developed for a related compound, 2-(2,2-dimethoxyethyl)-1,2,3,4,5,6-hexahydro-1,5-methanoazocino[4,3-b]indole, highlighting the complexity and creativity involved in synthesizing such molecules. The synthesis featured multiple steps, starting from phenylhydrazine hydrochloride and dimethyl (R)-2-(3-oxocyclohexyl)malonate, showcasing the intricate nature of constructing indole-based compounds (Uludağ & Serdaroğlu, 2020).

Molecular Structure Analysis

Molecular structure analysis plays a crucial role in understanding the physical and chemical properties of a compound. Studies on similar indole derivatives have utilized techniques like X-ray diffraction, NMR, and DFT calculations to elucidate their structure, demonstrating the planarity and conjugation within the molecule, which are critical for its reactivity and interaction with other molecules. For instance, the orientation of the acetamide group in certain indole derivatives arises from intramolecular hydrogen bonding, which significantly influences the compound's overall stability and reactivity (Helliwell et al., 2011).

Chemical Reactions and Properties

Indole acetamides undergo various chemical reactions, contributing to their wide range of properties and potential applications. The hydrogen abstraction reaction from acetamide, forming radicals, signifies the reactive nature of these compounds, enabling further chemical transformations that could be relevant in astrochemistry and potentially in synthetic organic chemistry. Such reactions underscore the versatility and reactivity of indole acetamides, paving the way for their use in synthesizing more complex molecules (Haupa, Ong, & Lee, 2020).

Physical Properties Analysis

The physical properties of indole acetamides, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. The presence of intramolecular hydrogen bonding and weak pi-pi interactions, as seen in related compounds, influences these properties by affecting the compound's stability and state of matter at room temperature. Such characteristics are crucial for determining the compound's suitability for various applications, including material science and pharmaceuticals.

Chemical Properties Analysis

The chemical properties of “2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide” and related molecules, including reactivity towards different chemical agents, stability under various conditions, and potential biological activity, are of paramount interest. For instance, the antioxidant properties of indole acetamide derivatives underscore their potential therapeutic applications. The ability to scavenge free radicals and protect against oxidative stress is a valuable trait, positioning these compounds as candidates for further pharmaceutical development (Gopi & Dhanaraju, 2020).

Scientific Research Applications

  • Antimicrobial Properties: Certain derivatives of 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide have been synthesized and evaluated for their antibacterial and antifungal activities against various pathogenic microorganisms. Some compounds showed promising activities, particularly 2-(3-(4-chlorophenylimino)-2-oxoindolin-1-yl)-N-(3-methoxyphenyl) acetamide, which exhibited significant antimicrobial properties (Debnath & Ganguly, 2015).

  • Tubulin Inhibitor: A derivative named 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide (D-24851) has been identified as a potent tubulin inhibitor and is under preclinical development. Its synthesis and spectroscopic characterization have been described, indicating its potential in cancer research (Knaack et al., 2001).

  • Cardiotonic Activity: New substituted derivatives have been synthesized and examined for their inotropic activity in isolated dog ventricular tissues. Among these, a specific compound demonstrated very potent activity, suggesting potential use in cardiotonic applications (Lee et al., 1995).

  • Antifungal Agents: Some 2-oxo-morpholin-3-yl-acetamide derivatives, including a structure related to 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide, have been identified as broad-spectrum antifungal agents, particularly against Candida species. These compounds also show potential in vivo efficacy against systemic Candida albicans infection (Bardiot et al., 2015).

  • Antioxidant Properties: Certain N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl acetamide derivatives have been synthesized and evaluated for their antioxidant activity. The results revealed considerable activity in standard antioxidant assays, indicating their potential as new antioxidant agents (Gopi & Dhanaraju, 2020).

  • Anxiolytic Activity: Derivatives of 2-oxyindolin-3-glyoxylic acid, structurally related to 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide, have been investigated for their anxiolytic activity. Computer prediction and experimental confirmation suggested their potential in addressing anxiety disorders (Lutsenko et al., 2013).

properties

IUPAC Name

2-(1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-14(2)12(16)11(15)9-7-13-10-6-4-3-5-8(9)10/h3-7,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUGYEVWNQNDDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(=O)C1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30951697
Record name 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxoacetamide
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Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide

CAS RN

29095-44-1
Record name N,N-Dimethyl-α-oxo-1H-indole-3-acetamide
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Record name 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide
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Record name 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxoacetamide
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Record name N,N-dimethyl-α-oxo-1H-indole-3-acetamide
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Record name 2-(1H-INDOL-3-YL)-N,N-DIMETHYL-2-OXO-ACETAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YY Wang, C Chen - Journal of the Chinese Chemical Society, 2007 - Wiley Online Library
The synthesis of deuterium labeled tryptamine derivatives, [2‐(1H‐indol‐3‐yl)‐[ 2 H 4 ]‐ethyl]‐dimethylamine (DMT), [ 2 H 10 ]‐diethyl‐[2‐(1H‐indol‐3‐yl)‐ethyl]‐amine (DET), [2‐(1H‐…
Number of citations: 17 onlinelibrary.wiley.com

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